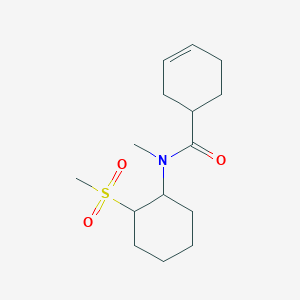

N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide, also known as MEM or MEMantine, is a drug that has been extensively studied for its potential therapeutic use in various neurological disorders. MEM is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has shown promise in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide acts as an uncompetitive NMDA receptor antagonist, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of the NMDA receptor, which is involved in learning and memory processes. By reducing the activity of the NMDA receptor, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide can improve cognitive function and reduce the progression of neurological disorders.

Biochemical and Physiological Effects:

N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In Alzheimer's disease, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to reduce the loss of dopaminergic neurons, which are involved in motor function. In multiple sclerosis, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which contribute to the progression of the disease.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide in lab experiments is its specificity for the NMDA receptor, which allows researchers to investigate the role of this receptor in various neurological disorders. Another advantage is its ability to cross the blood-brain barrier, which allows it to target the brain directly. However, one limitation of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide. One direction is to investigate its potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential use in combination with other drugs, such as cholinesterase inhibitors, for the treatment of Alzheimer's disease. Additionally, researchers can investigate the potential use of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide in combination with non-pharmacological interventions, such as exercise and cognitive training, for the treatment of neurological disorders.

Conclusion:

In conclusion, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide is a drug that has shown promise in the treatment of various neurological disorders. Its specificity for the NMDA receptor and ability to cross the blood-brain barrier make it a valuable tool for investigating the role of this receptor in neurological function. While there are limitations to its use in lab experiments, there are many future directions for research on N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide that could lead to new treatments for neurological disorders.

Synthesis Methods

The synthesis of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide involves the reaction of 2-methylsulfonylcyclohexanone and N-methylcyclohexylamine in the presence of a catalyst. The resulting product is then reacted with ethyl chloroformate to form N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide. This synthesis method has been optimized to produce high yields of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide with high purity.

Scientific Research Applications

N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic use in various neurological disorders. In Alzheimer's disease, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to improve cognitive function and slow the progression of the disease. In Parkinson's disease, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to improve motor function and reduce the risk of falls. In multiple sclerosis, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to reduce inflammation and improve neurological function.

properties

IUPAC Name |

N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3S/c1-16(15(17)12-8-4-3-5-9-12)13-10-6-7-11-14(13)20(2,18)19/h3-4,12-14H,5-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVURVJYJUJNFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1S(=O)(=O)C)C(=O)C2CCC=CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)

![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)

![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)

![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)

![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)

![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)